2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Description
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a sulfur-containing acetamide derivative featuring a 1-methylimidazole core substituted with a 4-chlorophenyl group at position 5 and a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a 3,5-dimethylphenyl group. This structure combines aromatic, heterocyclic, and sulfur-based functionalities, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-13-8-14(2)10-17(9-13)23-19(25)12-26-20-22-11-18(24(20)3)15-4-6-16(21)7-5-15/h4-11H,12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQWUHGNSPAJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps The starting materials often include 4-chlorobenzaldehyde, methylamine, and 3,5-dimethylaniline
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities, including:
-
Anticancer Properties :
- The imidazole ring is known to play a role in the inhibition of cancer cell proliferation. Compounds containing imidazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) .
- A study on structurally related compounds demonstrated significant growth inhibition percentages against multiple cancer cell lines, suggesting that this compound may also possess similar efficacy .
-
Anti-inflammatory Effects :
- Compounds featuring the imidazole and sulfonamide groups have been explored for their anti-inflammatory properties. In silico studies have indicated potential as inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory processes .
- Molecular docking studies suggest that modifications to the compound could enhance its activity as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The structure of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide allows for various substitutions that can influence its biological activity:
- The presence of the 4-chlorophenyl group may enhance lipophilicity and facilitate membrane permeability.
- The 3,5-dimethylphenyl moiety could contribute to selectivity towards specific biological targets.
Case Studies
Several studies have investigated compounds with structural similarities to this compound:
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl and dimethylphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
a) N-(3,5-Dichlorophenyl) Analog
A closely related compound, 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide (), replaces the 3,5-dimethylphenyl group with a 3,5-dichlorophenyl substituent. Key differences include:
- Electronic Effects : The electron-withdrawing chlorine atoms increase the compound’s polarity and may enhance binding to hydrophobic pockets in target proteins compared to the electron-donating methyl groups in the dimethylphenyl analog.
b) Fluorinated Benzyl Derivatives
N-(3,5-dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide () introduces a 4-fluorobenzyl group and a hydroxymethyl substituent on the imidazole ring. Key distinctions:
Modifications to the Imidazole Core
a) Sulfonyl and Sulfanyl Derivatives
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide () replaces the methylimidazole with a dihydroimidazole ring and incorporates a sulfonyl group.
- Reduced Aromaticity : The dihydroimidazole ring lacks full aromaticity, which may reduce π-π stacking interactions in biological systems .
b) Thiadiazole-Based Analogs
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide () substitutes the imidazole with a 1,2,4-thiadiazole ring.
- Heteroatom Effects : The sulfur and nitrogen-rich thiadiazole core may enhance metal coordination or redox activity, differentiating it from the imidazole-based target compound.
- Bioactivity Implications : Thiadiazoles are often associated with antimicrobial or anticancer properties, suggesting divergent applications compared to imidazole derivatives .
Conformational and Crystallographic Comparisons
a) N-Substituted 2-Arylacetamides
Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () exhibit conformational diversity due to rotational freedom around the acetamide bond.
- Dihedral Angles : The target compound’s planar amide group (common in acetamides) contrasts with the dihedral angles observed in dichlorophenyl derivatives (e.g., 44.5°–77.5°), which arise from steric repulsion between substituents.
- Hydrogen Bonding : Unlike the R₂²(10) dimer formation in dichlorophenyl analogs, the target compound’s 3,5-dimethylphenyl group may favor alternative packing modes in crystalline states .
Research Implications
- Drug Design : The 3,5-dimethylphenyl group in the target compound offers a balance between lipophilicity and steric tolerance, making it a candidate for optimizing pharmacokinetic profiles.
- Synthetic Flexibility : Substituent variations (e.g., chloro, fluoro, methyl) allow fine-tuning of electronic and steric properties for targeted bioactivity .
Biological Activity
2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is C20H20ClN3OS, with a molecular weight of 385.91 g/mol. It features a complex structure that includes an imidazole ring, a chlorophenyl group, and an acetamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 385.91 g/mol |
| Molecular Formula | C20H20ClN3OS |
| LogP | 5.1976 |
| Polar Surface Area | 34.025 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of imidazole have shown effectiveness against resistant strains of bacteria and fungi. The compound may exhibit similar properties due to its structural analogies.
- Mechanism of Action : The imidazole ring is known for its ability to interfere with microbial cell wall synthesis and disrupt metabolic pathways.
- In vitro Studies : In laboratory settings, compounds related to this structure have demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Activity
The anticancer properties of imidazole derivatives are well-documented. The compound's ability to inhibit cancer cell proliferation has been explored in various studies.
- Cell Lines Tested : Research indicates that the compound can reduce the viability of cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma) .
- Results : In one study, derivatives showed a decrease in cell viability by approximately 39.8% in Caco-2 cells compared to untreated controls .
Study on Anticancer Properties
A study published in the journal Molecules evaluated the anticancer activity of novel thiazole derivatives, which share structural characteristics with our compound. The findings indicated that specific substitutions on the thiazole ring enhanced anticancer activity against various cell lines .
Antimicrobial Screening
Another study focused on the synthesis and evaluation of imidazole derivatives for antimicrobial activity against drug-resistant strains. The results demonstrated moderate to strong activity against multiple bacterial strains, suggesting that similar compounds could be further developed as effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
